Azido-PEG3-SS-NHS

ADC Linker Selection Bioconjugation Efficiency Click Chemistry

Azido-PEG3-SS-NHS (CAS 2446160-73-0, also designated N3-PEG3-SS-NHS or Cat. T17505) is a cleavable heterobifunctional linker compound with molecular weight 436.51 and molecular formula C15H24N4O7S2.

Molecular Formula C15H24N4O7S2
Molecular Weight 436.5 g/mol
Cat. No. B12415509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-SS-NHS
Molecular FormulaC15H24N4O7S2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2
InChIKeyGULGJNLQJQCHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG3-SS-NHS: Technical Overview and Procurement-Relevant Specifications for Cleavable Heterobifunctional Linker Selection


Azido-PEG3-SS-NHS (CAS 2446160-73-0, also designated N3-PEG3-SS-NHS or Cat. T17505) is a cleavable heterobifunctional linker compound with molecular weight 436.51 and molecular formula C15H24N4O7S2 . The molecule contains a terminal azide (N3) group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, a three-unit polyethylene glycol (PEG3) spacer, a redox-cleavable disulfide (SS) bond, and an N-hydroxysuccinimide (NHS) ester for primary amine conjugation . This configuration positions the compound as a modular building block for the stepwise construction of antibody-drug conjugates (ADCs), where the NHS ester enables covalent attachment to antibody lysine residues and the azide terminus serves as a click handle for alkyne-functionalized payloads, with the disulfide bond providing intracellular glutathione-mediated release . Commercial sources report purities ranging from ≥90% to ≥98% .

Why Direct Substitution of Azido-PEG3-SS-NHS with Alternative Cleavable Linkers Alters Conjugation Efficiency and Release Kinetics


Azido-PEG3-SS-NHS cannot be freely interchanged with other cleavable linkers or azide-PEG-NHS variants without quantitative consequences for conjugation workflows. Linkers with different PEG spacer lengths (e.g., PEG2 or PEG4) produce distinct hydrodynamic radii and solubility profiles that alter antibody-drug ratio (DAR) distributions and aggregation propensity during ADC construction [1]. Replacement with a DBCO-terminated analog such as DBCO-PEG3-SS-NHS ester (MW 697.82) introduces a substantially larger molecular footprint (MW difference +261.31) and eliminates copper-catalyzed click compatibility in favor of copper-free SPAAC exclusively [2]. The disulfide cleavage environment—specifically intracellular glutathione concentrations (1-10 mM) versus extracellular conditions (~10 μM)—is a class-level determinant of release kinetics that renders substitution of a non-cleavable or enzyme-cleavable linker a fundamental change in payload release mechanism [3]. The quantitative evidence that follows establishes the procurement-relevant differentiation parameters for Azido-PEG3-SS-NHS relative to its closest structural and functional analogs.

Azido-PEG3-SS-NHS Quantitative Differentiation: Evidence-Based Comparative Analysis for Procurement Decisions


Molecular Weight Differentiation: Azido-PEG3-SS-NHS (436.51 Da) Offers 37.4% Lower Mass than DBCO-PEG3-SS-NHS Ester

Azido-PEG3-SS-NHS (MW 436.51 Da) has a molecular weight 37.4% lower than the structurally analogous DBCO-PEG3-SS-NHS ester (MW 697.82 Da) [1]. This mass reduction is attributable to the azide functional group (N3, ~42 Da) replacing the dibenzocyclooctyne (DBCO) moiety. For ADC construction, lower linker mass reduces the overall conjugate molecular weight, which influences pharmacokinetic parameters including clearance rate and tumor penetration, while maintaining equivalent reactive functionality for two-step bioconjugation strategies .

ADC Linker Selection Bioconjugation Efficiency Click Chemistry Molecular Weight Optimization

Click Chemistry Compatibility: Azido-PEG3-SS-NHS Supports Both CuAAC and SPAAC, Unlike DBCO Analogs Restricted to SPAAC Only

Azido-PEG3-SS-NHS contains an azide group that is reactive in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . In contrast, DBCO-PEG3-SS-NHS ester is restricted to SPAAC only with azide-containing molecules and cannot participate in CuAAC [1]. This dual compatibility provides procurement flexibility: CuAAC offers higher reaction rates and complete orthogonality, while SPAAC eliminates copper cytotoxicity concerns for live-cell or in vivo applications.

Click Chemistry CuAAC SPAAC Conjugation Strategy Azide-Alkyne Cycloaddition

Oligonucleotide Conjugation Protocol: Azido-PEG3-SS-NHS Demonstrated Effective Amine Coupling at 1:100 Molar Ratio in seqFISH Applications

In a validated seqFISH experimental protocol, Azido-PEG3-SS-NHS (Conju Probe Cat. #CP-2060) was reacted with 5' amine-modified 20-nt oligonucleotides at a 1:100 molar ratio in 100 mM sodium bicarbonate buffer at room temperature for at least 6 hours or overnight on a shaker, followed by NAP-5 column purification . This represents a validated application condition rather than a comparative potency measurement; no parallel data for alternative linkers under identical conditions are available in the sourced protocol. The protocol confirms compatibility with aqueous conjugation conditions and successful purification of the resulting conjugate.

Oligonucleotide Labeling seqFISH Amine Conjugation NHS Ester Reactivity Protocol Validation

Purity Specification Variability Across Vendors: ≥98% Purity Available from InvivoChem vs ≥90% from AxisPharm

Commercial sources for Azido-PEG3-SS-NHS report different purity specifications. InvivoChem (Cat. V39282) specifies purity ≥98% . AxisPharm (Cat. AP15496) specifies purity ≥90% . MedChemExpress (Cat. HY-135966) and MuseChem (Cat. I045947) specify ≥95% . These differences reflect varying QC thresholds across suppliers and may influence conjugation stoichiometry calculations, DAR consistency, and reproducibility across experimental replicates.

Purity Specification Vendor Comparison Quality Control Procurement Criteria

Cleavage Mechanism: Disulfide Bond Enables Intracellular Reductive Release via Glutathione-Mediated Reduction

The disulfide (SS) bond in Azido-PEG3-SS-NHS is cleavable under reducing conditions such as intracellular glutathione (GSH) at concentrations of 1-10 mM, or by reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) in vitro [1]. This redox-sensitive cleavage mechanism is shared across disulfide-containing linkers; the differential release kinetics between this compound and other cleavable linker classes (e.g., cathepsin B-cleavable Val-Cit-PAB linkers) derive from the distinct enzymatic versus chemical cleavage pathways rather than intrinsic linker-specific properties. Disulfide linkers exhibit stability in extracellular oxidizing environments (~10 μM GSH) and release payloads upon cellular internalization and exposure to cytosolic reducing conditions .

Reductive Cleavage Disulfide Bond Glutathione Intracellular Release ADC Payload Release

Azido-PEG3-SS-NHS: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Two-Step ADC Construction Requiring Dual Click Chemistry Optionality

Azido-PEG3-SS-NHS enables a modular two-step ADC assembly workflow: first, NHS ester conjugation to antibody lysine residues installs the azide-functionalized linker; second, click chemistry attaches alkyne-modified cytotoxic payloads. This compound's dual compatibility with both CuAAC and SPAAC provides workflow flexibility not available with DBCO-terminated analogs restricted to SPAAC only . Researchers can optimize CuAAC for rapid in vitro conjugation or switch to SPAAC when copper toxicity concerns preclude CuAAC use in live-cell or in vivo applications.

Glutathione-Triggered Intracellular Payload Release in Tumor-Targeted ADCs

The disulfide bond in Azido-PEG3-SS-NHS is stable in extracellular oxidizing conditions (~10 μM GSH) and undergoes reductive cleavage upon cellular internalization into the cytosol where glutathione concentrations reach 1-10 mM . This class-level mechanism supports tumor-selective payload release in ADC applications. Users should verify that the target cell type exhibits elevated intracellular glutathione levels or sufficient reductive capacity to achieve the desired release kinetics.

Oligonucleotide Functionalization for Multiplexed Imaging (seqFISH)

A validated seqFISH protocol demonstrates successful conjugation of Azido-PEG3-SS-NHS to 5' amine-modified 20-nt oligonucleotides at a 1:100 molar ratio in 100 mM sodium bicarbonate buffer with room temperature incubation for at least 6 hours . This application confirms compatibility with aqueous amine-coupling conditions and represents a procurement-relevant workflow for researchers developing cleavable oligonucleotide probes for spatial transcriptomics or multiplexed imaging.

High-Stoichiometry Bioconjugation Requiring ≥98% Linker Purity

For applications where precise stoichiometric control is essential—such as quantitative proteomics, DAR-controlled ADC preparation, or analytical method development—procurement of Azido-PEG3-SS-NHS from vendors specifying ≥98% purity (e.g., InvivoChem Cat. V39282) minimizes the impact of impurities on conjugation efficiency calculations and final conjugate characterization. Lower-purity grades (≥90-95%) may be acceptable for exploratory conjugation screening or applications with downstream purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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